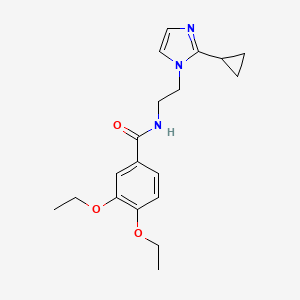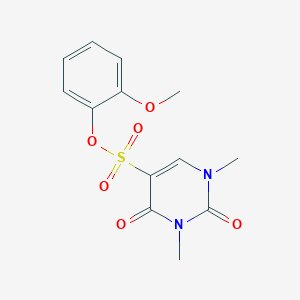
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3,4-diethoxybenzamide, also known as CPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPEB belongs to the class of benzamide derivatives and has been shown to possess a unique mechanism of action that makes it a promising candidate for further research.
Scientific Research Applications
Organic Synthesis and Catalysis
Cyclopropanation and Antimicrobial Activity : Compounds with cyclopropyl and imidazole functionalities have been synthesized and demonstrated notable antibacterial and antifungal properties. These compounds also exhibited significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).
Transesterification and Acylation Reactions : N-heterocyclic carbenes (NHCs), which include imidazole derivatives, have been employed as efficient catalysts in transesterification involving esters and alcohols, demonstrating their utility in chemical synthesis (Grasa et al., 2003).
Polymer Chemistry
- Ring-Opening Polymerization : NHCs derived from imidazoles have been used to catalyze the ring-opening polymerization of ethylene oxide, leading to controlled synthesis of poly(ethylene oxide) with narrow polydispersity. This process underscores the role of such compounds in the development of polymeric materials (Raynaud et al., 2009).
Biological Activity
- Antihypertensive Agents : Research on N-substituted imidazolylbenzamides has identified potent selective class III agents with significant in vitro and in vivo efficacy, suggesting the potential of such structures in developing therapeutics for cardiovascular diseases (Morgan et al., 1990).
Catalysis
- Carbon Dioxide Utilization : Bifunctional N-heterocyclic carbene ligands have been developed for Cu-catalyzed direct C–H carboxylation with CO2, demonstrating the potential of imidazole-containing compounds in catalyzing reactions that incorporate CO2 into organic molecules (Park et al., 2017).
properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-24-16-8-7-15(13-17(16)25-4-2)19(23)21-10-12-22-11-9-20-18(22)14-5-6-14/h7-9,11,13-14H,3-6,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMOWYHDSNOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCN2C=CN=C2C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2643699.png)

![N-benzyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2643701.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)


![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)
![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643710.png)


![N-(3-cyano-4,5-dimethylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2643718.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)